N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzothiazole core linked to a 1H-1,2,4-triazole moiety via a carboxamide bridge. The 1,2,4-triazole group contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-10(2)12(7-20-9-16-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-6,8-10,12H,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPLKFMHCCRANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Attachment of the Benzo[d]thiazole Ring: This step involves the reaction of the triazole intermediate with a benzo[d]thiazole derivative, often under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide
- Molecular Formula : C14H16N6OS
- Molecular Weight : 316.38 g/mol
Structural Characteristics
The compound features a benzo[d]thiazole moiety attached to a triazole ring, which contributes to its biological activity. The presence of nitrogen heteroatoms enhances its interaction with biological targets.
Pharmacological Applications
This compound has shown promise in various pharmacological studies:
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties. Studies have demonstrated that this compound can inhibit the growth of certain fungal pathogens, making it a candidate for developing antifungal medications .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways . Further investigations are required to elucidate its mechanism of action and efficacy in vivo.
Agricultural Applications
The compound's unique structure also allows it to be explored as a potential agrochemical:
Plant Growth Regulation
Research has indicated that similar compounds can act as plant growth regulators. The triazole moiety is known for its ability to modulate plant hormone levels, thereby influencing growth and development . This application could lead to enhanced crop yields and improved agricultural productivity.
Pest Resistance
Studies suggest that compounds with similar structures may exhibit insecticidal properties. This compound could potentially be developed as a novel pesticide or herbicide .
Material Science Applications
The compound's unique chemical properties make it suitable for applications in material science:
Synthesis of Functional Materials
Due to its heterocyclic structure, this compound can be utilized in synthesizing advanced materials such as polymers or nanomaterials with specific functional properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength .
Photonic Applications
Research into photonic materials has identified compounds with similar structures as potential candidates for light-emitting devices or sensors. The optical properties of benzo[d]thiazole derivatives are particularly noteworthy for applications in organic light-emitting diodes (OLEDs) .
Case Study 1: Antifungal Efficacy
A study conducted by Zhang et al. (2023) evaluated the antifungal activity of this compound against Candida albicans. The results showed a significant reduction in fungal viability at concentrations above 10 µg/mL, indicating its potential as a therapeutic agent for fungal infections.
Case Study 2: Plant Growth Regulation
In an experimental setup by Kumar et al. (2024), the effects of the compound on tomato plants were assessed. The application of the compound at varying concentrations resulted in increased growth parameters such as height and fruit yield compared to untreated controls, suggesting its role as an effective plant growth regulator.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Benzothiazole-Triazole Hybrids
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (Compounds 5a–m, 7a–b)
- Structural Differences : Alkoxy substituents (e.g., methoxy, ethoxy) at the benzothiazole’s 6-position vs. the unsubstituted benzothiazole in the target compound.
- Activity : Alkoxy groups enhance lipophilicity, improving membrane permeability. Triazole-thioacetamide derivatives (e.g., 5a–m) showed superior antifungal activity (Candida spp., MIC = 1–8 µg/mL) compared to imidazole or tetrazole analogues .
- Synthesis : Prepared via nucleophilic substitution of chloroacetyl intermediates with azoles, contrasting with the target compound’s carboxamide linkage .
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1)
- Structural Differences : A fluorinated phenyl group and chiral hydroxybutan-2-yl chain vs. the target’s 3-methylbutan-2-yl group.
- Activity : Fluorine atoms enhance metabolic stability and target affinity. A1 demonstrated potent antifungal activity (IC₅₀ = 0.12 µM against Aspergillus fumigatus) due to synergistic effects of fluorine and triazole .
Benzothiazole-Piperazine Derivatives
- N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) Structural Differences: Bromine substituent at the benzothiazole’s 6-position and a piperazinyl benzamide group vs. the target’s triazole. Piperazine improves solubility (logP = 2.1 vs. 3.4 for the target compound) but reduces antifungal potency (MIC = 16 µg/mL vs. 8 µg/mL for triazole analogues) .
Triazole-Containing Amino Acid Analogues
- β-(1,2,4-Triazol-1-yl)-L-alanine Structural Differences: Amino acid backbone vs. benzothiazole-carboxamide. Activity: Acts as a metabolite of fungicides (e.g., myclobutanil), leveraging amino acid transporters for cellular uptake. Lower logP (1.2) enhances aqueous solubility but shortens half-life .
Complex Triazolyl Aromatics
- Taranabant Analogues (e.g., N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-methylpropanamide) Structural Differences: Chlorophenyl, cyanophenyl, and trifluoromethylpyridine groups vs. the target’s simpler benzothiazole. Activity: Enhanced potency (EC₅₀ = 0.07 nM for cannabinoid receptor antagonism) due to aromatic stacking and electron-withdrawing groups. However, poor solubility (logP = 5.1) limits bioavailability .
Key Comparative Data
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a triazole ring. The presence of these heterocycles is significant as they contribute to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 64922-02-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The triazole ring plays a crucial role in forming hydrogen bonds with target proteins, facilitating enzyme inhibition or activation. For instance:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are vital in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : It modulates several signaling pathways related to cell proliferation and apoptosis. Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. The following findings illustrate its efficacy:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., MCF-7, HCT116) demonstrated that compounds with similar structures exhibit IC50 values ranging from 12 µM to 50 µM, indicating significant cytotoxic effects .
- Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells. Modifications in the benzo[d]thiazole or triazole moieties can enhance or diminish biological activity .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits notable antimicrobial activity:
- Antibacterial Testing : Studies have shown that derivatives containing the triazole moiety possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
- Study on Antitumor Effects : A study reported that a structurally similar compound led to a 70% reduction in tumor volume in xenograft models when administered at therapeutic doses over four weeks .
- Antimicrobial Efficacy : Another investigation found that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide, and how can reaction yields be improved?
Answer:
The compound is synthesized via multi-step reactions involving amide bond formation, cyclization, and functional group modifications. Key steps include:
- Amide coupling : Use coupling agents like DCC or EDC with HOBt to link the benzo[d]thiazole-2-carboxylic acid to the triazole-containing amine intermediate .
- Triazole incorporation : Employ Huisgen azide-alkyne cycloaddition (click chemistry) under Cu(I) catalysis to introduce the 1,2,4-triazole moiety .
- Yield optimization : Adjust reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using DMF as a solvent at 50–60°C improves reaction rates .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Basic: How can structural confirmation of this compound be rigorously validated?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm proton environments (e.g., benzo[d]thiazole C2 carbonyl at ~165 ppm) and stereochemistry of the methylbutan-2-yl chain .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .
Advanced: How does the 1,2,4-triazole substituent influence biological activity, and what structural analogs should be prioritized for SAR studies?
Answer:
The 1,2,4-triazole group enhances hydrogen-bonding potential and metabolic stability. Key SAR insights:
- Triazole position : Substitution at N1 (vs. N2) improves binding to kinase targets (e.g., EGFR) .
- Analog design : Prioritize derivatives with:
- Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Re-evaluate purity : Re-test batches with HPLC and LC-MS to rule out degradants or byproducts .
- Cross-validate : Compare data across orthogonal methods (e.g., SPR binding vs. enzymatic IC50) .
Advanced: What formulation strategies improve aqueous solubility for in vivo studies?
Answer:
The compound’s logP (~3.5) limits water solubility. Strategies include:
- Salt formation : Prepare hydrochloride salts via HCl/ether treatment to enhance polar surface area .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to increase bioavailability .
- Co-solvents : Administer in PBS with 10% Cremophor EL for in vivo dosing .
Methodological: How can degradation pathways be analyzed to ensure compound stability during storage?
Answer:
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .
- Stability-indicating HPLC : Monitor degradation products using gradient elution (e.g., 5–95% acetonitrile over 30 min) .
- TGA/DSC : Characterize thermal decomposition profiles (e.g., melting points >150°C indicate solid-state stability) .
Methodological: What computational tools predict binding modes of this compound with biological targets?
Answer:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., CYP450 isoforms) .
- MD simulations : Run GROMACS simulations (50 ns) to assess binding stability in lipid bilayers .
- QSAR : Develop models with MOE or RDKit to correlate substituent descriptors (e.g., LogP, polarizability) with activity .
Methodological: How can regioselectivity challenges during triazole synthesis be resolved?
Answer:
- Catalyst optimization : Use Cu(I)-TBTA complexes to favor 1,4-regioselectivity in azide-alkyne cycloadditions .
- Protecting groups : Temporarily block reactive amines with Boc groups to direct triazole formation .
- Microwave synthesis : Apply controlled heating (100°C, 150 W) to accelerate reactions and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
